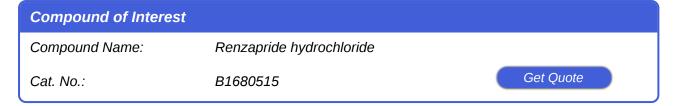


Renzapride hydrochloride solubility and stability in aqueous solutions

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Renzapride Hydrochloride Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and stability of **Renzapride hydrochloride** in aqueous solutions. Due to the limited availability of specific public data on the aqueous solubility and degradation kinetics of **Renzapride hydrochloride**, this guide offers both the available information and detailed experimental protocols to enable researchers to determine these parameters in their own laboratories.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Renzapride hydrochloride** in common laboratory solvents?

A1: **Renzapride hydrochloride** shows good solubility in DMSO. For in vivo studies, it can be formulated in co-solvent systems. Specific solubility data is summarized in the tables below. Information on its solubility in simple aqueous buffers is not readily available in the public domain.

Q2: How should I store **Renzapride hydrochloride** stock solutions?

A2: Stock solutions of **Renzapride hydrochloride** in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]



Q3: What is the known stability profile of **Renzapride hydrochloride** in agueous solutions?

A3: Specific data on the degradation kinetics and pH-rate profile of **Renzapride hydrochloride** in aqueous solutions is not extensively published. However, studies on structurally related benzamide compounds, such as batanopride, suggest that stability is pH-dependent.[3] Batanopride hydrochloride shows optimal stability in the pH range of 4.5-5.5.[3] It is recommended to perform a stability study to determine the optimal pH for your experimental conditions.

Q4: I am observing precipitation when preparing my aqueous solution of **Renzapride hydrochloride**. What can I do?

A4: Precipitation can occur if the solubility limit is exceeded or due to the use of inappropriate solvents. If you are preparing aqueous dilutions from a DMSO stock, ensure the final concentration of DMSO is low enough to not cause precipitation of your compound in the aqueous buffer. Gentle heating and/or sonication may aid in dissolution.[1] For aqueous solutions, it is crucial to determine the solubility at the desired pH and temperature first.

Q5: How can I determine the solubility of **Renzapride hydrochloride** in my specific aqueous buffer?

A5: You can perform a shake-flask solubility experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q6: How do I conduct a stability study for **Renzapride hydrochloride** in my formulation?

A6: A forced degradation study is recommended to understand the stability of **Renzapride hydrochloride**. This involves subjecting the compound in your desired aqueous solution to various stress conditions like acid, base, oxidation, heat, and light. The degradation can be monitored using a stability-indicating HPLC method. A general protocol is available in the "Experimental Protocols" section.

Data Presentation Solubility Data

Table 1: Solubility of **Renzapride Hydrochloride** in Various Solvents



Solvent/System	Solubility	Observations
DMSO	25 mg/mL (77.20 mM)	Ultrasonic treatment may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.72 mM)	Clear solution.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	2.5 mg/mL (7.72 mM)	Suspended solution, requires sonication.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.72 mM)	Clear solution.[1]

Table 2: Solubility of Renzapride Hydrochloride Hydrate (Form II) in Aqueous Ethanol

Water/Solvent Mixture	Solubility (mg/mL)
1% water in ethanol	9.0
5% water in ethanol	17.5
10% water in ethanol	21.2
1% water in Isopropyl alcohol	1.1

Data from a patent document, specific conditions may apply.

Stability Data

Table 3: Recommended Storage Conditions for Renzapride Hydrochloride

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
Solid Powder	4°C	2 years
In Solvent (e.g., DMSO)	-80°C	6 months[1][2]
In Solvent (e.g., DMSO)	-20°C	1 month[1][2]



Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

- Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).
- Sample Preparation: Add an excess amount of Renzapride hydrochloride to a known volume of each buffer in separate vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of Renzapride hydrochloride using a validated analytical method, such as HPLC-UV.
- Data Analysis: The measured concentration represents the solubility of Renzapride hydrochloride at that specific pH and temperature.

Protocol 2: Forced Degradation Study in Aqueous Solution

- Solution Preparation: Prepare a stock solution of **Renzapride hydrochloride** in the aqueous buffer of interest at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M
 HCl.

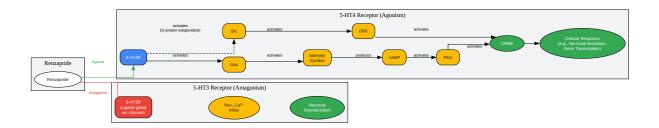


- Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M
 NaOH.
- Oxidative Degradation: Add hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.
- Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
- Photostability: Expose the stock solution to light (e.g., ICH option 1 or 2).
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This
 method should be able to separate the parent Renzapride hydrochloride from any
 degradation products.
- Data Analysis: Calculate the percentage of Renzapride hydrochloride remaining at each time point for each stress condition. This will provide an understanding of the degradation pathways and the stability of the compound under different conditions.

Mandatory Visualizations Renzapride Signaling Pathways

Renzapride acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[4][5] The diagrams below illustrate the general signaling pathways associated with these receptors.





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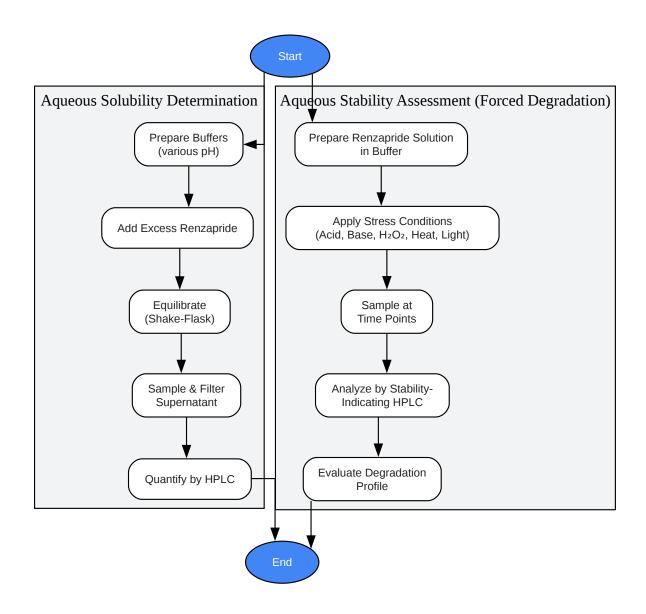
Caption: Renzapride's dual mechanism of action.

The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gas subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway is involved in various cellular responses, including neuronal excitation and gene transcription.[6] There is also evidence for a G-protein independent pathway involving the activation of Src tyrosine kinase.[7][8]

The 5-HT3 receptor is a ligand-gated ion channel.[9] Its activation by serotonin normally leads to a rapid influx of cations (Na⁺, Ca²⁺), causing neuronal depolarization.[9][10] Renzapride, as an antagonist, blocks this channel, thereby inhibiting this excitatory signal.

Experimental Workflow





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Caption: Workflow for solubility and stability testing.

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